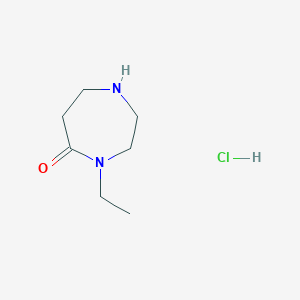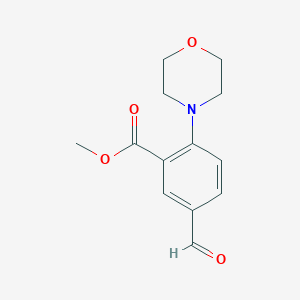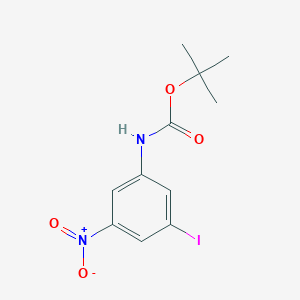![molecular formula C9H14ClN3O2 B1399881 4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶-3-羧酸乙酯盐酸盐 CAS No. 1211512-51-4](/img/structure/B1399881.png)
4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶-3-羧酸乙酯盐酸盐
描述
“4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 g/mol . This compound is also known by other names such as “4,5,6,7-TETRAHYDRO-2H-PYRAZOLO[4,3-C]PYRIDINE” and "1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine" .
Synthesis Analysis
A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines . Nine of them showed better activity than the lead compound 1, which was found via computer-aided drug design .
Molecular Structure Analysis
The molecular structure of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine” can be represented by the canonical SMILES string "C1CNCC2=C1NN=C2" . The InChI representation of the molecule is "InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9)" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine” include a molecular weight of 123.16 g/mol, a computed XLogP3-AA of -0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 123.079647300 g/mol . The topological polar surface area is 40.7 Ų .
科学研究应用
合成与结构分析
- 该化合物是抗凝剂阿哌沙班合成中的重要中间体。提供了类似化合物的 X 射线粉末衍射数据,突出了其结构特性和纯度 (Wang 等人,2017 年)。
有机合成中的应用
- 与本化合物相关的乙基 3-和 5-三氟甲氧基-1H-吡唑-4-羧酸酯已用于 Sonogashira 型交叉偶联反应中,以合成各种稠合吡唑。这包括吡喃并[4,3-c]吡唑-4(1H)-酮和 1,5-二氢-4H-吡唑并[4,3-c]吡啶-4-酮 (Arbačiauskienė 等人,2011 年)。
抗病毒活性
- 类似化合物的衍生物已显示出对单纯疱疹病毒、马亚罗病毒和水泡性口炎病毒的抗病毒活性。这展示了其在抗病毒剂开发中的潜力 (Bernardino 等人,2007 年)。
荧光应用
- 一项研究证明了从乙基吡唑-5-羧酸酯合成 4-羟基吡唑并[1,5-a]吡啶衍生物,在溶液中显示出强荧光。这表明在荧光材料的开发中具有潜在的应用 (Yan 等人,2018 年)。
新型化合物的开发
- 通过吡唑-5-胺衍生物和活化羰基的缩合,合成了新型的乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯产物。这一过程对于制备新的杂环化合物具有重要意义 (Ghaedi 等人,2015 年)。
未来方向
The future directions for the research and development of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine” and its derivatives could involve further exploration of their potential as inhibitors of c-Met kinase . This could have significant implications for the development of targeted therapies for various types of cancer where c-Met deregulation is observed .
作用机制
Target of Action
The primary target of the compound “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride” is c-Met kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a significant target for therapeutic intervention .
Mode of Action
The compound interacts with c-Met kinase, exerting its effects by inhibiting the enzymatic activity of the kinase . This interaction leads to a decrease in the kinase’s function, thereby affecting the cellular processes it regulates .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it impacts pathways related to cellular growth and survival. By inhibiting c-Met kinase, the compound can disrupt these pathways, leading to potential therapeutic effects .
Result of Action
The compound’s action results in the inhibition of c-Met kinase, leading to decreased cellular growth and survival . This can have potential therapeutic effects, particularly in the context of diseases characterized by uncontrolled cell growth, such as cancer .
生化分析
Biochemical Properties
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as c-Met kinase, which is involved in various cellular processes including growth and differentiation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, it interacts with proteins involved in cell signaling, such as tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation .
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the phosphorylation of c-Met kinase in cancer cell lines, leading to reduced cell proliferation and increased apoptosis . It also affects the PI3K/Akt and Ras/Erk pathways, which are critical for cell survival and growth .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes like c-Met kinase, leading to enzyme inhibition. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that promote cell growth and survival . The compound also influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity .
Metabolic Pathways
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed or excreted. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of certain metabolites in the body .
Transport and Distribution
Within cells and tissues, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and signaling proteins . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its ability to modulate cellular processes effectively.
属性
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDFHMGRGVFDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211512-51-4 | |
| Record name | ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















